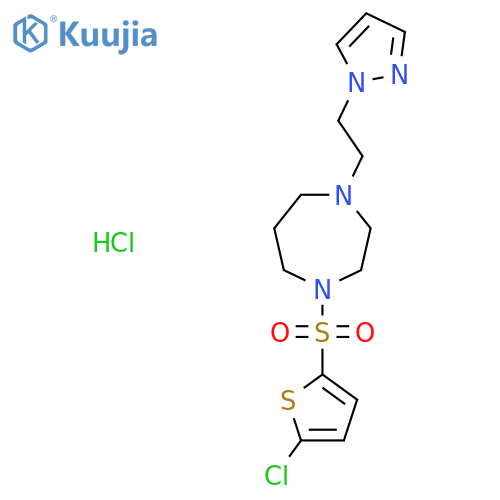

Cas no 1396854-51-5 (1-(5-chlorothiophen-2-yl)sulfonyl-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride)

1-(5-chlorothiophen-2-yl)sulfonyl-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(5-chlorothiophen-2-yl)sulfonyl-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride

- VU0538053-1

- AKOS026687326

- 1-(5-chlorothiophen-2-yl)sulfonyl-4-(2-pyrazol-1-ylethyl)-1,4-diazepane;hydrochloride

- F6228-0359

- 1396854-51-5

- 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((5-chlorothiophen-2-yl)sulfonyl)-1,4-diazepane hydrochloride

- 1-[(5-chlorothiophen-2-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride

-

- インチ: 1S/C14H19ClN4O2S2.ClH/c15-13-3-4-14(22-13)23(20,21)19-8-2-6-17(10-12-19)9-11-18-7-1-5-16-18;/h1,3-5,7H,2,6,8-12H2;1H

- InChIKey: YNZSYIXFZHVNNR-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(S1)S(N1CCCN(CCN2C=CC=N2)CC1)(=O)=O.Cl

計算された属性

- せいみつぶんしりょう: 410.0404736g/mol

- どういたいしつりょう: 410.0404736g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 488

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.1Ų

1-(5-chlorothiophen-2-yl)sulfonyl-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6228-0359-5μmol |

1-[(5-chlorothiophen-2-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride |

1396854-51-5 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6228-0359-10μmol |

1-[(5-chlorothiophen-2-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride |

1396854-51-5 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6228-0359-20μmol |

1-[(5-chlorothiophen-2-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride |

1396854-51-5 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6228-0359-5mg |

1-[(5-chlorothiophen-2-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride |

1396854-51-5 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6228-0359-30mg |

1-[(5-chlorothiophen-2-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride |

1396854-51-5 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6228-0359-40mg |

1-[(5-chlorothiophen-2-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride |

1396854-51-5 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6228-0359-50mg |

1-[(5-chlorothiophen-2-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride |

1396854-51-5 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6228-0359-10mg |

1-[(5-chlorothiophen-2-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride |

1396854-51-5 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6228-0359-100mg |

1-[(5-chlorothiophen-2-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride |

1396854-51-5 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F6228-0359-75mg |

1-[(5-chlorothiophen-2-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride |

1396854-51-5 | 75mg |

$208.0 | 2023-09-09 |

1-(5-chlorothiophen-2-yl)sulfonyl-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride 関連文献

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

4. Book reviews

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

1-(5-chlorothiophen-2-yl)sulfonyl-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochlorideに関する追加情報

Comprehensive Overview of 1-(5-chlorothiophen-2-yl)sulfonyl-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride (CAS No. 1396854-51-5)

The compound 1-(5-chlorothiophen-2-yl)sulfonyl-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride (CAS No. 1396854-51-5) is a chemically synthesized molecule with a unique structure combining a thiophene ring, a sulfonyl group, and a diazepane core. This combination of functional groups makes it a subject of interest in pharmaceutical research, particularly in the development of novel therapeutic agents. The presence of the pyrazole moiety further enhances its potential biological activity, making it a candidate for targeting specific enzymes or receptors.

Recent studies have highlighted the growing demand for heterocyclic compounds in drug discovery, with 1-(5-chlorothiophen-2-yl)sulfonyl-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride being no exception. Researchers are particularly interested in its potential applications in central nervous system (CNS) disorders, given the diazepane scaffold's historical significance in neuropharmacology. The compound's CAS No. 1396854-51-5 is frequently searched in academic databases, reflecting its relevance in contemporary medicinal chemistry.

One of the key advantages of this compound lies in its sulfonyl group, which is known to improve metabolic stability and bioavailability. This feature is critical in the design of modern pharmaceuticals, where drug-likeness and ADME properties (absorption, distribution, metabolism, and excretion) are paramount. The chlorothiophene moiety also contributes to its potential as a kinase inhibitor, a hot topic in oncology research. Users often search for terms like "kinase inhibitors with thiophene cores" or "diazepane-based drug candidates," underscoring the compound's alignment with current scientific trends.

From a synthetic chemistry perspective, the preparation of 1-(5-chlorothiophen-2-yl)sulfonyl-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride involves multi-step reactions, including sulfonylation and N-alkylation. These processes are well-documented in peer-reviewed journals, making the compound accessible to researchers aiming to explore its properties. The hydrochloride salt form ensures better solubility, a factor often queried in search engines like "why are hydrochloride salts used in pharmaceuticals?"

In addition to its pharmaceutical potential, this compound has garnered attention in computational chemistry and molecular docking studies. The integration of AI-driven drug design tools has accelerated the exploration of its binding affinities, with users frequently searching for "best software for molecular docking of diazepane derivatives." Such applications highlight the intersection of traditional chemistry and cutting-edge technology, a trend dominating scientific discourse today.

Safety and regulatory compliance are also critical aspects of 1-(5-chlorothiophen-2-yl)sulfonyl-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride. While it is not classified as a hazardous material, proper handling protocols are essential, as with any laboratory chemical. Searches related to "safe handling of sulfonyl compounds" or "storage conditions for diazepane derivatives" are common, reflecting user concerns about workplace safety and compound stability.

Looking ahead, the versatility of 1-(5-chlorothiophen-2-yl)sulfonyl-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride positions it as a promising candidate for further investigation. Whether in neuropharmacology, oncology, or computational drug design, its unique structure and functional groups offer multiple avenues for exploration. As the scientific community continues to prioritize targeted therapies and personalized medicine, compounds like this will remain at the forefront of research and development.

1396854-51-5 (1-(5-chlorothiophen-2-yl)sulfonyl-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride) 関連製品

- 1704464-34-5(1-(But-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine)

- 2228827-01-6(1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid)

- 2229030-52-6(tert-butyl N-(4-methoxy-3-sulfanylphenyl)carbamate)

- 206265-18-1(tert-butyl N-[(4-sulfamoylphenyl)methyl]carbamate)

- 1543060-63-4(4-bromo-3-chloro-5,6-dimethylpyridazine)

- 1803818-39-4(Ethyl 5-fluoro-2-iodopyridine-3-acetate)

- 91900-26-4(4-ethoxy-3-methylbenzoyl Chloride)

- 2227698-92-0((2R)-1-(1,3-thiazol-2-yl)propan-2-amine)

- 1597065-73-0(2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine)

- 2137692-34-1(Benzene, 1-bromo-4-chloro-2-(chloromethoxy)-)